molecular formula C11H11NO2 B10868420 3-Methoxy-N-(prop-2-yn-1-yl)benzamide CAS No. 918823-58-2

3-Methoxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B10868420
CAS No.: 918823-58-2
M. Wt: 189.21 g/mol
InChI Key: XJSXSNZAXCOSRV-UHFFFAOYSA-N
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Description

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound with a molecular formula of C11H11NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a prop-2-yn-1-yl group, and the benzene ring is substituted with a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with prop-2-yn-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

3-Methoxy-N-(prop-2-yn-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(prop-2-yn-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of the methoxy group at the 3-position and the prop-2-yn-1-yl substitution on the amide nitrogen

Properties

CAS No.

918823-58-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-methoxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H11NO2/c1-3-7-12-11(13)9-5-4-6-10(8-9)14-2/h1,4-6,8H,7H2,2H3,(H,12,13)

InChI Key

XJSXSNZAXCOSRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC#C

Origin of Product

United States

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